molecular formula C6H12O3S B12932011 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione

2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B12932011
M. Wt: 164.22 g/mol
InChI Key: FAQAIVBTGNCEAW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with hydroxyethylating agents under controlled conditions. One common method is the ring-opening reaction of thiolane with ethylene oxide, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale ring-opening polymerization techniques, followed by purification processes to ensure high purity. The use of catalysts and specific reaction conditions can optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones.

    Reduction: Reduction of the sulfone group to sulfides.

    Substitution: Nucleophilic substitution reactions at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiolane derivatives.

Scientific Research Applications

2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the thiolane ring can participate in various chemical interactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in its polymerizable methacrylate group.

    3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione: Shares the hydroxyethyl functionality but has a different ring structure and sulfur oxidation state.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

2-(1,1-dioxothiolan-2-yl)ethanol

InChI

InChI=1S/C6H12O3S/c7-4-3-6-2-1-5-10(6,8)9/h6-7H,1-5H2

InChI Key

FAQAIVBTGNCEAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CCO

Origin of Product

United States

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